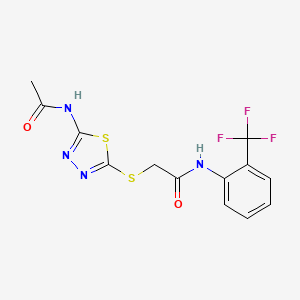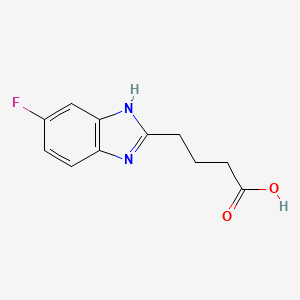![molecular formula C20H29N3O3 B2898928 Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate CAS No. 2222846-04-8](/img/structure/B2898928.png)
Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate (TBNI) is a synthetic compound with a wide range of applications in scientific research. It has been used as a versatile reagent in organic synthesis, as a ligand for transition metal complexes, and as a model compound for studying various biochemical processes. TBNI has also been studied for its potential to act as a therapeutic agent, as well as its ability to modulate the activity of enzymes.
Scientific Research Applications
Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of metal ions on enzyme activity and for studying the effects of organic solvents on enzyme activity. It has also been used to study the effects of pH on enzyme activity, as well as the effects of temperature on enzyme activity. Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate has been used to study the effects of enzyme inhibitors on enzyme activity, as well as the effects of enzyme activators on enzyme activity. Additionally, Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate has been used in studies of enzyme kinetics and enzyme regulation.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate is not fully understood. However, it is believed to interact with enzymes in a variety of ways. It is believed to interact with the active site of enzymes by forming hydrogen bonds with amino acid side chains. It is also believed to interact with the active site of enzymes by forming electrostatic interactions with charged residues. Additionally, it is believed to interact with the active site of enzymes by forming covalent bonds with active site residues.
Biochemical and Physiological Effects
Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate has been studied for its potential to act as a therapeutic agent. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.
Advantages and Limitations for Lab Experiments
The use of Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of environments. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in laboratory experiments. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable in the presence of strong acids or bases, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate in scientific research. It could be used to study the effects of metal ions on enzyme activity in more detail. It could also be used to study the effects of organic solvents on enzyme activity in more detail. Additionally, it could be used to study the effects of pH on enzyme activity in more detail. Furthermore, it could be used to study the effects of enzyme inhibitors and activators on enzyme activity in more detail. Finally, it could be used to study the effects of temperature on enzyme activity in more detail.
Synthesis Methods
Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl bromide with N-methylindazole, followed by reaction with oxalyl chloride. This method results in the formation of a tert-butyl ester of N-methylindazole, which is then reacted with propionyl chloride to yield Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate. Other methods of synthesis have also been developed, such as the reaction of tert-butyl bromide with 1-methyl-3-nitro-1H-indazole, followed by reaction with oxalyl chloride and propionyl chloride.
properties
IUPAC Name |
tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14(22-19(24)26-20(2,3)4)12-15-8-7-9-17-16(15)13-21-23(17)18-10-5-6-11-25-18/h7-9,13-14,18H,5-6,10-12H2,1-4H3,(H,22,24)/t14-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYAUQUOBKWQD-IKJXHCRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=NN(C2=CC=C1)C3CCCCO3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C=NN(C2=CC=C1)C3CCCCO3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2R)-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)propan-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)
![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)
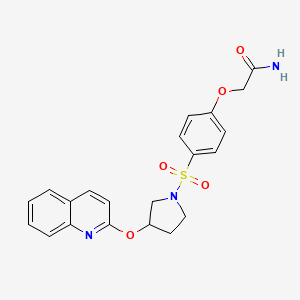

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
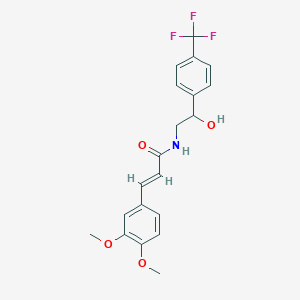
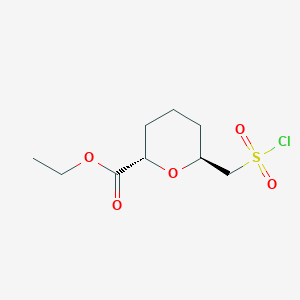
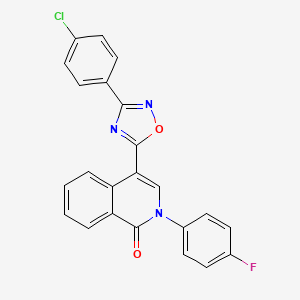
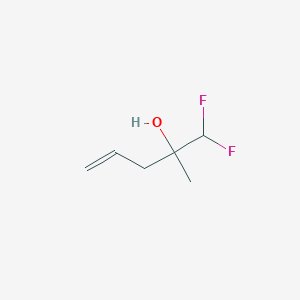

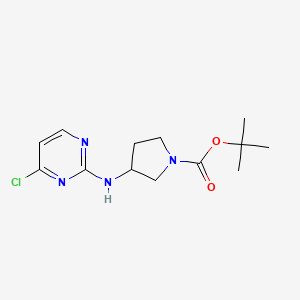
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)
